Methyl 3-chloroazulene-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-chloroazulene-1-carboxylate is an organic compound that belongs to the class of azulenes, which are bicyclic aromatic hydrocarbons This compound is characterized by its unique structure, which includes a chlorine atom at the third position and a carboxylate ester group at the first position of the azulene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-chloroazulene-1-carboxylate typically involves the chlorination of azulene followed by esterification. One common method is the direct chlorination of azulene using chlorine gas in the presence of a catalyst such as iron(III) chloride. The resulting 3-chloroazulene is then subjected to esterification with methanol in the presence of a strong acid catalyst like sulfuric acid to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and cost-effectiveness. This could include the use of continuous flow reactors for the chlorination step and large-scale esterification reactors for the final product formation.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-chloroazulene-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines or thiols.
Oxidation Reactions: The azulene ring can be oxidized to form quinone derivatives.
Reduction Reactions: The compound can be reduced to form dihydro derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium amide or thiourea can be used under mild conditions.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be employed.
Major Products
Substitution: Products include 3-aminoazulene-1-carboxylate or 3-thioazulene-1-carboxylate.
Oxidation: Products include azulene-1,3-dione derivatives.
Reduction: Products include dihydroazulene derivatives.
Scientific Research Applications
Chemistry: Used as a precursor for the synthesis of more complex azulene derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and anticancer properties.
Industry: Used in the development of dyes and pigments due to its deep blue color.
Mechanism of Action
The mechanism of action of Methyl 3-chloroazulene-1-carboxylate in biological systems is not fully understood. it is believed to interact with cellular targets through its aromatic ring system and chlorine substituent. The compound may exert its effects by binding to specific enzymes or receptors, thereby modulating their activity. Further research is needed to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Azulene: The parent compound of Methyl 3-chloroazulene-1-carboxylate, known for its blue color and aromatic properties.
1,3-Dichloroazulene: A similar compound with two chlorine atoms, used in the synthesis of various azulene derivatives.
Methyl 3-bromoazulene-1-carboxylate: A brominated analog with similar chemical properties.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activity. The presence of the chlorine atom and the carboxylate ester group makes it a versatile intermediate for further chemical modifications and applications.
Properties
Molecular Formula |
C12H9ClO2 |
---|---|
Molecular Weight |
220.65 g/mol |
IUPAC Name |
methyl 3-chloroazulene-1-carboxylate |
InChI |
InChI=1S/C12H9ClO2/c1-15-12(14)10-7-11(13)9-6-4-2-3-5-8(9)10/h2-7H,1H3 |
InChI Key |
HEUOHXSHPVULTJ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=C2C1=CC=CC=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.